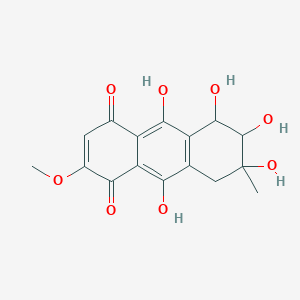
Haloroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Haloroquinone, also known as this compound, is a useful research compound. Its molecular formula is C16H16O8 and its molecular weight is 336.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dermatological Applications
Haloroquinone is primarily recognized for its role in treating skin disorders, particularly hyperpigmentation. Its mechanism involves the inhibition of melanogenesis, which is the process of melanin production in the skin.
Case Studies
- A study on adult female Wistar rats demonstrated that topical application of this compound significantly decreased melanin levels compared to control groups. The histological analysis revealed a marked reduction in epidermal thickness and melanin deposition .
- In clinical settings, patients using this compound reported significant improvements in conditions such as melasma and post-inflammatory hyperpigmentation after consistent treatment over 12 weeks .
| Study | Treatment Group | Results | |
|---|---|---|---|
| Monteiro et al. | 4% this compound | Significant decrease in MASI scores over 12 weeks | Effective for treating hyperpigmentation |
| Owolabi et al. | 2% this compound vs. control | Greater disruption of stratum corneum in treated groups | Suggests higher efficacy than lower concentrations |
Pharmaceutical Applications
This compound has potential therapeutic applications beyond dermatology. Its antioxidant properties make it a candidate for various pharmaceutical formulations.
Antioxidant Activity
This compound exhibits strong antioxidant capabilities, which can be beneficial in formulations aimed at reducing oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies, suggesting potential applications in preventing cellular damage associated with aging and chronic diseases .
Drug Delivery Systems
Recent advancements have explored this compound's role in drug delivery systems, particularly through nanoparticle formulations. Its compatibility with various polymers allows for the development of controlled-release systems that enhance the bioavailability of therapeutic agents .
Nanotechnology Applications
The integration of this compound into nanotechnology has opened new avenues for biomedical applications.
Nanoparticle Synthesis
This compound can be utilized to create nanoparticles that exhibit enhanced stability and functionality due to its phenolic structure. These nanoparticles have shown promise in:
- Biosensing: Detecting biological markers with high sensitivity.
- Bioimaging: Enhancing imaging techniques through improved contrast mechanisms.
- Therapeutic Delivery: Targeting specific tissues or cells to maximize treatment efficacy while minimizing side effects .
Case Studies
- Research demonstrated that this compound-based nanoparticles effectively delivered anticancer drugs, resulting in improved therapeutic outcomes in preclinical models .
- Another study highlighted the use of this compound nanoparticles for targeted delivery of anti-inflammatory agents, showcasing their potential in managing chronic inflammatory conditions .
Propriétés
IUPAC Name |
5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNOLGRKZRDRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













